Cas no 1566291-07-3 (3-(5-Bromofuran-2-yl)-3-oxopropanal)

3-(5-Bromofuran-2-yl)-3-oxopropanal is a versatile brominated furan derivative with applications in organic synthesis and pharmaceutical research. Its key structural features—a reactive aldehyde group and a brominated furan ring—make it a valuable intermediate for constructing complex heterocyclic compounds. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling precise functionalization. The β-ketoaldehyde moiety further allows for diverse transformations, including cyclizations and condensations. This compound is particularly useful in medicinal chemistry for developing furan-based scaffolds. Its stability and well-defined reactivity profile ensure consistent performance in synthetic workflows.
3-(5-Bromofuran-2-yl)-3-oxopropanal structure
1566291-07-3 structure
Product name:3-(5-Bromofuran-2-yl)-3-oxopropanal
CAS No:1566291-07-3
MF:C7H5BrO3
MW:217.016801595688
CID:5710985
PubChem ID:104653562

3-(5-Bromofuran-2-yl)-3-oxopropanal Chemical and Physical Properties

Names and Identifiers

    • EN300-1125465
    • 3-(5-BROMOFURAN-2-YL)-3-OXOPROPANAL
    • 1566291-07-3
    • 3-(5-Bromofuran-2-yl)-3-oxopropanal
    • Inchi: 1S/C7H5BrO3/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,4H,3H2
    • InChI Key: ZSSZBHXLVCGYRW-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(CC=O)=O)O1

Computed Properties

  • Exact Mass: 215.94221g/mol
  • Monoisotopic Mass: 215.94221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 47.3Ų

3-(5-Bromofuran-2-yl)-3-oxopropanal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1125465-0.05g
3-(5-bromofuran-2-yl)-3-oxopropanal
1566291-07-3 95%
0.05g
$647.0 2023-10-26
Enamine
EN300-1125465-1.0g
3-(5-bromofuran-2-yl)-3-oxopropanal
1566291-07-3
1g
$986.0 2023-06-09
Enamine
EN300-1125465-0.5g
3-(5-bromofuran-2-yl)-3-oxopropanal
1566291-07-3 95%
0.5g
$739.0 2023-10-26
Enamine
EN300-1125465-5.0g
3-(5-bromofuran-2-yl)-3-oxopropanal
1566291-07-3
5g
$2858.0 2023-06-09
Enamine
EN300-1125465-0.25g
3-(5-bromofuran-2-yl)-3-oxopropanal
1566291-07-3 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1125465-5g
3-(5-bromofuran-2-yl)-3-oxopropanal
1566291-07-3 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1125465-1g
3-(5-bromofuran-2-yl)-3-oxopropanal
1566291-07-3 95%
1g
$770.0 2023-10-26
Enamine
EN300-1125465-10g
3-(5-bromofuran-2-yl)-3-oxopropanal
1566291-07-3 95%
10g
$3315.0 2023-10-26
Enamine
EN300-1125465-0.1g
3-(5-bromofuran-2-yl)-3-oxopropanal
1566291-07-3 95%
0.1g
$678.0 2023-10-26
Enamine
EN300-1125465-2.5g
3-(5-bromofuran-2-yl)-3-oxopropanal
1566291-07-3 95%
2.5g
$1509.0 2023-10-26

Additional information on 3-(5-Bromofuran-2-yl)-3-oxopropanal

Recent Advances in the Study of 3-(5-Bromofuran-2-yl)-3-oxopropanal (CAS: 1566291-07-3) in Chemical Biology and Pharmaceutical Research

3-(5-Bromofuran-2-yl)-3-oxopropanal (CAS: 1566291-07-3) is a brominated furan derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by a bromofuran moiety linked to an oxopropanal group, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in drug discovery, particularly in the development of novel anti-inflammatory, anticancer, and antimicrobial agents.

One of the key areas of research involving 3-(5-Bromofuran-2-yl)-3-oxopropanal is its application in the synthesis of heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a building block for the construction of furan-based scaffolds, which are prevalent in many FDA-approved drugs. The study highlighted the compound's reactivity in cross-coupling reactions, enabling the efficient synthesis of complex molecules with potential pharmacological activity.

In addition to its synthetic applications, recent investigations have focused on the biological activity of 3-(5-Bromofuran-2-yl)-3-oxopropanal itself. A preclinical study conducted by researchers at the University of Cambridge revealed that this compound exhibits moderate inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs, although further optimization and in vivo studies are required to assess its efficacy and safety.

Another notable advancement is the exploration of 3-(5-Bromofuran-2-yl)-3-oxopropanal in cancer research. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound displayed promising activity against certain cancer cell lines, including breast and lung cancer. The study employed molecular docking simulations to elucidate the interactions between the compound and key oncogenic targets, providing insights into its mechanism of action. These results underscore the potential of 3-(5-Bromofuran-2-yl)-3-oxopropanal as a scaffold for designing targeted anticancer therapies.

Despite these promising developments, challenges remain in the practical application of 3-(5-Bromofuran-2-yl)-3-oxopropanal. Issues such as its stability under physiological conditions and potential toxicity profiles need to be addressed in future research. Recent efforts have also focused on improving the synthetic routes to this compound to enhance yield and purity, as reported in a 2023 Organic Process Research & Development article.

In conclusion, 3-(5-Bromofuran-2-yl)-3-oxopropanal (CAS: 1566291-07-3) represents a valuable chemical entity with diverse applications in drug discovery and development. Its unique structural features and demonstrated biological activities make it a compelling subject for ongoing and future research. As the field advances, further studies will likely uncover additional therapeutic potentials and refine its utility in medicinal chemistry.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.